molecular formula C18H25NO4 B13721128 3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13721128
M. Wt: 319.4 g/mol
InChI Key: PEUFEHPNYNQIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes an azetidine ring, a carboxylic acid ester, and an allyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Allyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-allyloxybenzaldehyde.

    Formation of the Azetidine Ring: The azetidine ring is formed by reacting 4-allyloxybenzaldehyde with an appropriate azetidine precursor under acidic or basic conditions.

    Esterification: The final step involves the esterification of the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Azides or thiol-substituted products.

Scientific Research Applications

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Chlorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(4-Allyloxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 3-[(4-prop-2-enoxyphenoxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-5-10-21-15-6-8-16(9-7-15)22-13-14-11-19(12-14)17(20)23-18(2,3)4/h5-9,14H,1,10-13H2,2-4H3

InChI Key

PEUFEHPNYNQIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.